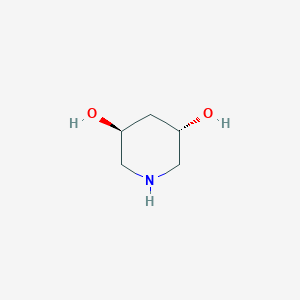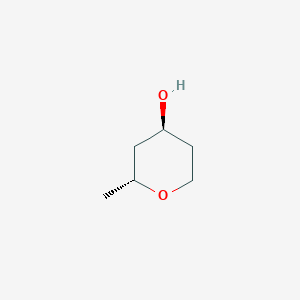
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-
Overview
Description
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- is a chemical compound with the molecular formula C6H12O2. It is a member of the pyran family, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- typically involves organic synthesis reactions. . This method requires specific reaction conditions, including the use of appropriate catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The exact methods can vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- can produce various carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to modulate their activity. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- can be compared with other similar compounds, such as:
2H-Pyran, tetrahydro-4-methyl-2- (2-methyl-1-propenyl)-: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
2H-Pyran, tetrahydro-4-methyl-2- (2-methylpropyl)-: This compound also has a similar structure but different substituents, affecting its chemical properties and uses.
The uniqueness of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- lies in its specific functional groups and stereochemistry, which confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
(2R,4S)-2-methyloxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKAPJNEIKPGV-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237949 | |
| Record name | 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82110-17-6 | |
| Record name | 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82110-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




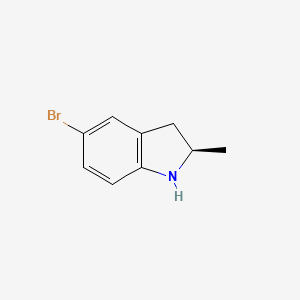

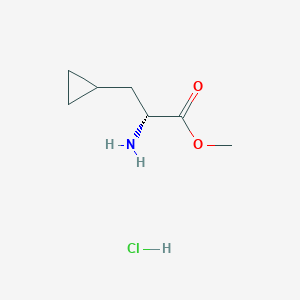
![Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8137715.png)

![4-Chlorobenzo[D]oxazole-2-thiol](/img/structure/B8137726.png)
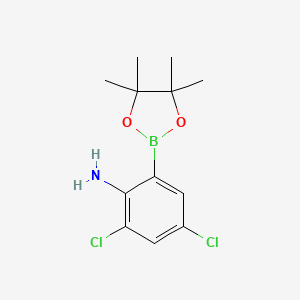
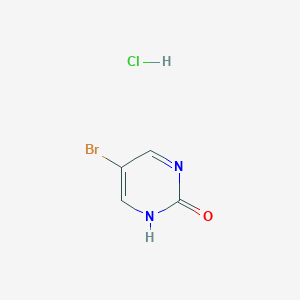
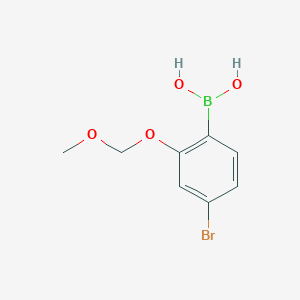
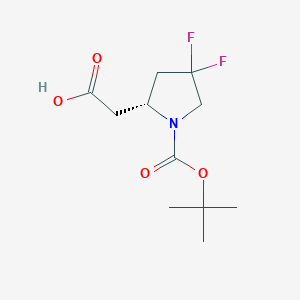
![tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8137769.png)
